
Potassium (3-chloro-2-methylphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (3-chloro-2-methylphenyl)trifluoroboranuide is a specialized organoboron compound used primarily in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki–Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-chloro-2-methylphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-2-methylphenylboronic acid with potassium bifluoride (KHF2). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium (3-chloro-2-methylphenyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (3-chloro-2-methylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with potassium (3-chloro-2-methylphenyl)trifluoroboranuide include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .
Major Products Formed
The major products formed from reactions involving potassium (3-chloro-2-methylphenyl)trifluoroboranuide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Potassium (3-chloro-2-methylphenyl)trifluoroboranuide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of potassium (3-chloro-2-methylphenyl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in the Suzuki–Miyaura coupling reactionThe compound’s stability and reactivity make it an efficient reagent for these reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 3-chlorophenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Uniqueness
Potassium (3-chloro-2-methylphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborate salts. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C7H6BClF3K |
|---|---|
Peso molecular |
232.48 g/mol |
Nombre IUPAC |
potassium;(3-chloro-2-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c1-5-6(8(10,11)12)3-2-4-7(5)9;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
RKYUPZLUEDGKDF-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C(=CC=C1)Cl)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



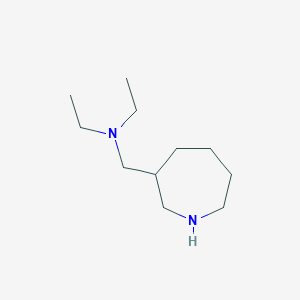
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)

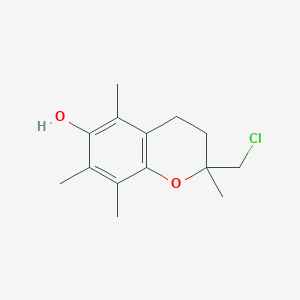
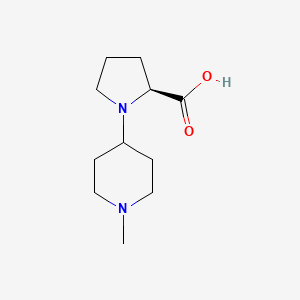
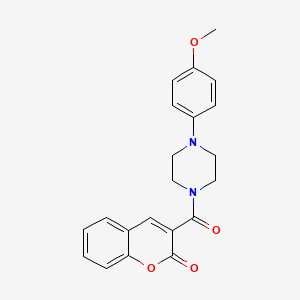


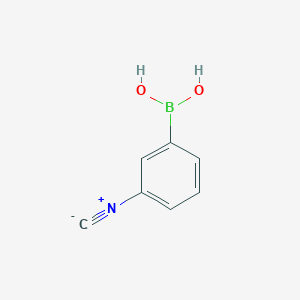
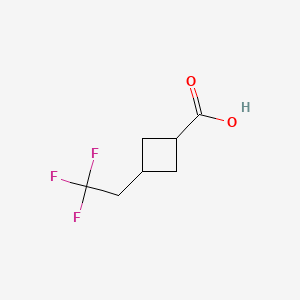
![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
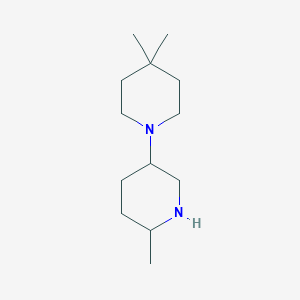
![1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B13571628.png)
